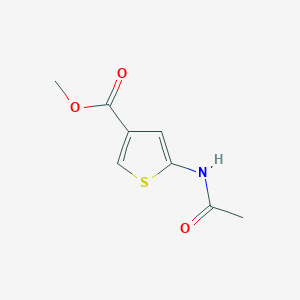
Methyl 5-acetamidothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetamidothiophene-3-carboxylate, also known as MATC, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Methyl 5-acetamidothiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
This compound has also been investigated for its potential applications in material science. It has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. This compound-based materials have shown promising properties, including high thermal stability and optical activity.
Mechanism of Action
The mechanism of action of Methyl 5-acetamidothiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of Bcl-2, a protein that promotes cell survival and inhibits apoptosis. This compound has been shown to bind to the BH3 domain of Bcl-2, thereby preventing its interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anticancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Advantages and Limitations for Lab Experiments
Methyl 5-acetamidothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound has also been found to exhibit significant anticancer activity against various cancer cell lines, making it a promising lead compound for the development of anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. In addition, the in vivo toxicity and pharmacokinetic properties of this compound have not been fully evaluated, which limits its potential applications in drug development.
Future Directions
There are several future directions for the research on Methyl 5-acetamidothiophene-3-carboxylate. One potential direction is the development of this compound-based materials for various applications, including optoelectronics and energy storage. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. The identification of the molecular targets and pathways of this compound could also lead to the development of more potent and selective anticancer drugs. Finally, the evaluation of the in vivo toxicity and pharmacokinetic properties of this compound could pave the way for its clinical development as an anticancer agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its anticancer activity and mechanism of action have been extensively studied, and it has been found to exhibit significant activity against various cancer cell lines. However, further studies are needed to elucidate its molecular targets and pathways, evaluate its in vivo toxicity and pharmacokinetic properties, and optimize its synthesis method. This compound-based materials and drugs could have significant implications for the treatment of cancer and the development of new materials and technologies.
Synthesis Methods
Methyl 5-acetamidothiophene-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,4-dichlorothiophene with sodium hydride, followed by the reaction with methyl acetate and finally with ammonia. The reaction yields this compound as a white solid with a melting point of 95-98°C. The purity of the product can be confirmed through various analytical techniques, including NMR and mass spectrometry.
properties
CAS RN |
89499-32-1 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
methyl 5-acetamidothiophene-3-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-7-3-6(4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
XXNZTUBIXBUZIS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CS1)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=CC(=CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



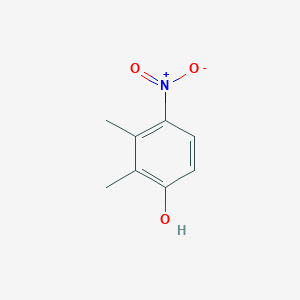
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
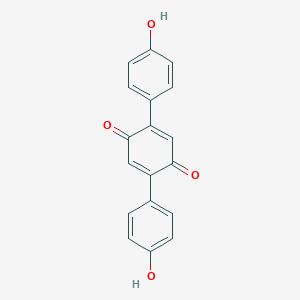

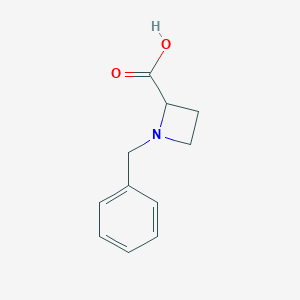
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
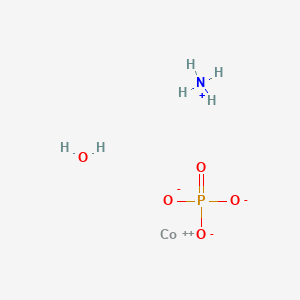
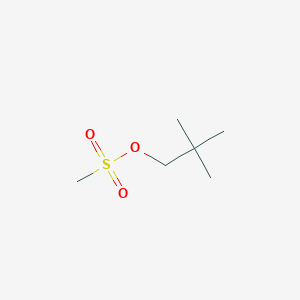
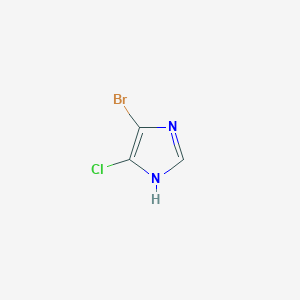

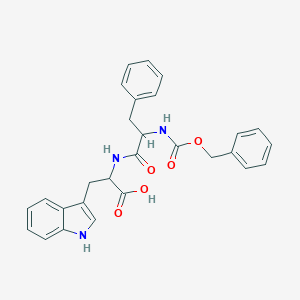
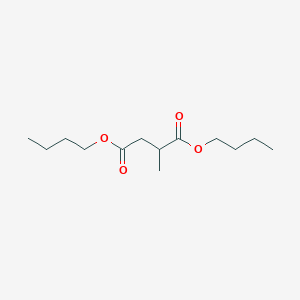
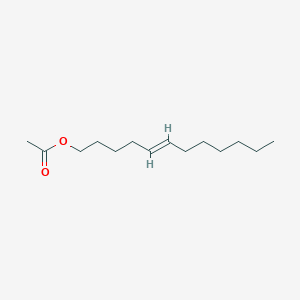
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)